molecular formula C6H2ClF2NO2 B2756452 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 2137886-32-7

5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B2756452
CAS No.: 2137886-32-7
M. Wt: 193.53
InChI Key: NQGVDNWGQUWGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The safety information available indicates that 5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Biochemical Pathways

Without knowledge of the specific targets of 5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine, it is difficult to summarize the biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine interacts with its targets and carries out its functions . .

Preparation Methods

The synthesis of 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine involves several steps. One common synthetic route includes the reaction of 5-chloro-2,2-difluoro-1,3-dioxolane with pyridine under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine include:

  • 5-chloro-2,2-difluoro-1,3-dioxolane
  • 2,2-difluoro-1,3-dioxolane
  • 5-chloro-1,3-dioxolane

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of both chloro and fluoro groups in this compound makes it unique and valuable for specific applications .

Properties

IUPAC Name

5-chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-2-1-3-5(10-4)12-6(8,9)11-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGVDNWGQUWGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(O2)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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